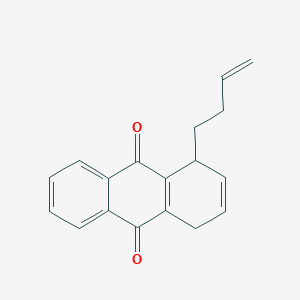
1-(But-3-en-1-yl)anthracene-9,10(1H,4H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(But-3-en-1-yl)anthracene-9,10(1H,4H)-dione is an organic compound that belongs to the class of anthraquinones. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This compound features a unique structure with a but-3-en-1-yl side chain attached to the anthracene core, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(But-3-en-1-yl)anthracene-9,10(1H,4H)-dione typically involves the alkylation of 1,4-dihydroanthracene-9,10-dione with a suitable but-3-en-1-yl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as potassium carbonate or sodium hydride in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the alkylation process, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-(But-3-en-1-yl)anthracene-9,10(1H,4H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its hydroquinone form.
Substitution: The but-3-en-1-yl side chain can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of various substituted anthracene derivatives.
Scientific Research Applications
1-(But-3-en-1-yl)anthracene-9,10(1H,4H)-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(But-3-en-1-yl)anthracene-9,10(1H,4H)-dione involves its interaction with various molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. It may also interact with cellular proteins and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,4-Dihydroanthracene-9,10-dione: Lacks the but-3-en-1-yl side chain, resulting in different chemical properties.
Anthraquinone: A simpler structure without the dihydroanthracene moiety.
1-(But-3-en-1-yl)-anthraquinone: Similar structure but without the dihydroanthracene component.
Uniqueness
1-(But-3-en-1-yl)anthracene-9,10(1H,4H)-dione is unique due to the presence of both the but-3-en-1-yl side chain and the dihydroanthracene core. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
52651-55-5 |
|---|---|
Molecular Formula |
C18H16O2 |
Molecular Weight |
264.3 g/mol |
IUPAC Name |
1-but-3-enyl-1,4-dihydroanthracene-9,10-dione |
InChI |
InChI=1S/C18H16O2/c1-2-3-7-12-8-6-11-15-16(12)18(20)14-10-5-4-9-13(14)17(15)19/h2,4-6,8-10,12H,1,3,7,11H2 |
InChI Key |
JFSTXJGUWSHEHT-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCC1C=CCC2=C1C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,5S,6R)-2-Oxobicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B8643679.png)
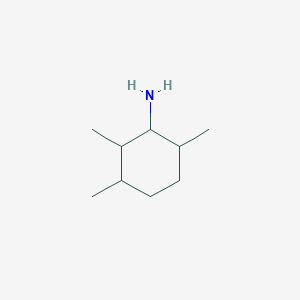
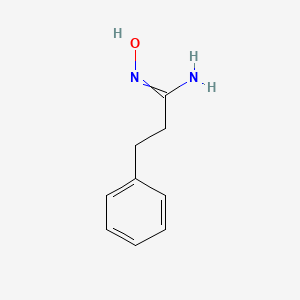
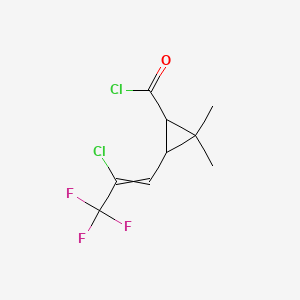
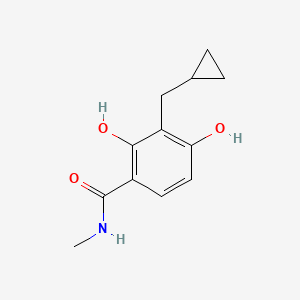

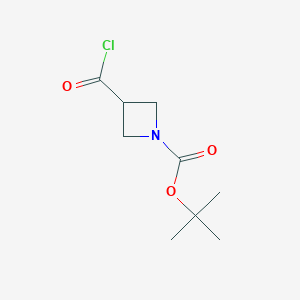
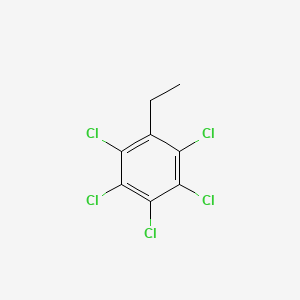
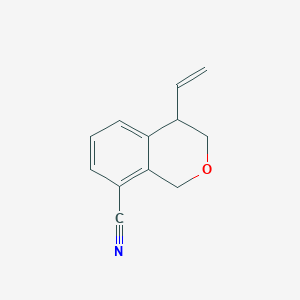
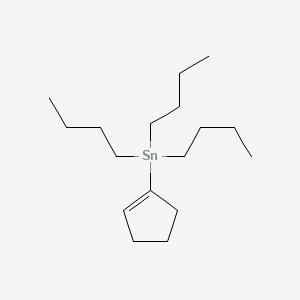
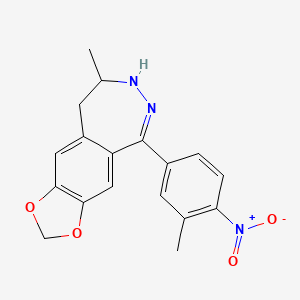
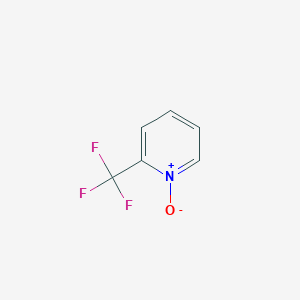
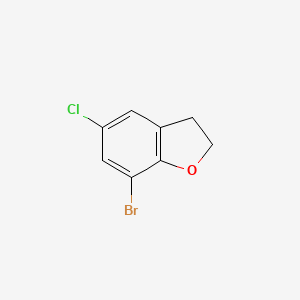
![Methyl 3'-(benzyloxy)[1,1'-biphenyl]-4-carboxylate](/img/structure/B8643784.png)
